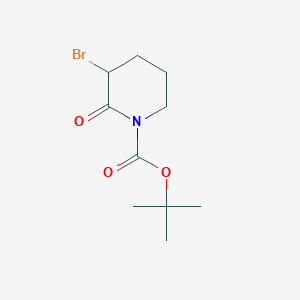

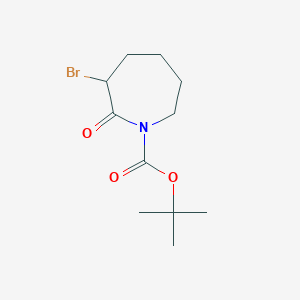

叔丁基 3-溴-2-氧代哌啶-1-羧酸酯

描述

Tert-butyl 3-bromo-2-oxopiperidine-1-carboxylate is a chemical compound with the CAS Number: 1707358-29-9 . It has a molecular weight of 278.15 . The compound is solid in physical form and is stored in an inert atmosphere at temperatures between 2-8°C .

Molecular Structure Analysis

The molecular formula of Tert-butyl 3-bromo-2-oxopiperidine-1-carboxylate is C10H16BrNO3 . The InChI code is 1S/C10H16BrNO3/c1-10(2,3)15-9(14)12-6-4-5-7(11)8(12)13/h7H,4-6H2,1-3H3 . The Canonical SMILES is CC©©OC(=O)N1CCCC(C1=O)Br .Physical and Chemical Properties Analysis

The compound has a molecular weight of 278.14 g/mol . It has an XLogP3-AA of 2.2, indicating its partition coefficient between octanol and water . It has 0 hydrogen bond donors and 3 hydrogen bond acceptors . The compound has 2 rotatable bonds . The topological polar surface area is 46.6 Ų . The compound has a complexity of 272 .科学研究应用

环境和工业应用

叔丁基 3-溴-2-氧代哌啶-1-羧酸酯是一种化学化合物,可能在现有文献中没有直接提及,但其结构成分和相关化合物在环境科学、工业过程和材料合成中具有广泛的应用,表明相关化学框架在科学研究中的多功能性。

环境污染物研究:合成酚类抗氧化剂在结构上与叔丁基有关,由于其在工业应用中的广泛使用,其环境中存在、归宿和人类接触情况已得到广泛研究。这些化合物,包括 2,6-二叔丁基-4-甲基苯酚 (BHT) 等衍生物,已在各种环境基质中被检测到,引发了人们对其潜在毒性和环境影响的担忧。未来的研究方向包括研究毒性和环境持久性较低的新型 SPA (Liu & Mabury, 2020).

化学合成和应用:在叔丁基 3-溴-2-氧代哌啶-1-羧酸酯中发现的含有叔丁基的化合物用于合成新脂肪酸、新烷烃及其衍生物。这些天然代谢物和合成化合物显示出显着的生物活性,使其对制药、化妆品和农学应用具有价值。对天然和合成化合物的综述突出了它们作为抗氧化剂、抗癌剂、抗菌剂和抗菌剂的潜力 (Dembitsky, 2006).

生物降解和环境归宿:甲基叔丁基醚 (MTBE) 的环境行为与叔丁基衍生物在结构上相关,已得到广泛的综述。MTBE 在水中的溶解性和对地下固体物质的弱吸附突出了其在环境中持久存在的挑战。该综述强调了了解降解途径和制定有效的去除 MTBE 及相关化合物的策略以减轻其环境影响的必要性 (Squillace et al., 1997).

先进分离工艺:在分离科学领域,三相分配 (TPP) 技术因其从天然来源分离生物活性分子的效率而得到认可。该过程可能涉及含有叔丁基的化合物,提供了一种快速、绿色且可扩展的蛋白质、酶、植物油、多糖和小分子有机化合物纯化方法。TPP 在非色谱生物分离过程中的多功能性和效率表明叔丁基 3-溴-2-氧代哌啶-1-羧酸酯和相关化合物在食品、化妆品和制药行业具有潜在应用 (Yan et al., 2018).

安全和危害

作用机制

Target of Action

Tert-butyl 3-bromo-2-oxopiperidine-1-carboxylate is an organic compound that is often used as an intermediate or protective group in organic synthesis . It can act as a precursor for amino or carbonyl protective groups in many reactions .

Mode of Action

This compound interacts with its targets by serving as a building block in the synthesis of more complex molecules. It can be used to synthesize compounds containing piperidine and ketone groups . The bromine atom in the compound can be replaced by other groups in various reactions, providing a versatile tool for synthetic chemistry .

Action Environment

The action, efficacy, and stability of Tert-butyl 3-bromo-2-oxopiperidine-1-carboxylate can be influenced by various environmental factors. For example, the compound should be stored under inert gas (nitrogen or Argon) at 2-8°C to maintain its stability . Additionally, the outcomes of the reactions it is involved in can be affected by factors such as temperature, pH, and the presence of other reagents.

属性

IUPAC Name |

tert-butyl 3-bromo-2-oxopiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16BrNO3/c1-10(2,3)15-9(14)12-6-4-5-7(11)8(12)13/h7H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQHKGYXQIOQWKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

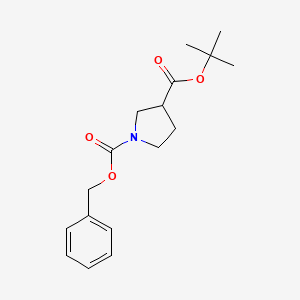

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1-(piperidin-4-yl)-1H-1,2,3-triazol-4-yl]methanol hydrochloride](/img/structure/B1405259.png)

![ethyl 2-(2-imino-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-3(2H)-yl)acetate hydrobromide](/img/structure/B1405277.png)